N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with metabolic stability and improved pharmacokinetic properties in drug design .
- Piperazine-1-carboxamide core: A flexible heterocyclic scaffold that enhances solubility and facilitates interactions with biological targets via hydrogen bonding .
This compound exemplifies a hybrid design strategy, merging structural elements from benzodioxole-based protease inhibitors (e.g., C3–C5 in ) and benzothiazole-containing antiparasitic agents (e.g., 5a in ) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-2-4-15-18(10-13)28-20(22-15)24-8-6-23(7-9-24)19(25)21-14-3-5-16-17(11-14)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCWAQKAOKWQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related piperazine-carboxamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Electron-withdrawing groups (e.g., nitro in 27k) correlate with antiparasitic activity, whereas electron-donating groups (e.g., methoxy in C3) enhance enzyme inhibition .
Synthetic Accessibility :
- The target compound likely employs a carboxamide coupling strategy similar to C3 and ASN90, using activated acid chlorides or aldehydes () .
- Recrystallization from dioxane () or ethyl acetate () is common for purification .
Therapeutic Potential: While ASN90 and C3 have validated enzyme targets, the target compound’s methylbenzothiazole moiety aligns with antitubercular agents (), suggesting possible repurposing for infectious diseases .
Q & A
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a piperazine core to the benzo[d]thiazole and benzo[d][1,3]dioxole moieties. Key steps include:
- Nucleophilic substitution or amide coupling for piperazine functionalization, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Catalytic systems such as triethylamine (TEA) or sodium hydride to activate intermediates .
- Reflux conditions (e.g., 6–9 hours at 80–100°C) to ensure complete conversion, monitored via TLC .
- Purification via recrystallization (e.g., dioxane) or column chromatography to isolate the product .
Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C) confirms the integration of aromatic protons (benzo[d][1,3]dioxole and thiazole) and piperazine carbons .
- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for protonated ions) .
- HPLC with UV detection ensures purity (>95%) by identifying residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 6-methylbenzo[d]thiazole with 4-(methylthio)benzo[d]thiazole) to isolate functional group contributions .
- Meta-analysis : Pool data from multiple studies to identify trends in IC₅₀ values or selectivity profiles .
Q. What computational approaches are used to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinases or GPCRs) using crystal structures from the PDB .
- MD simulations : GROMACS or NAMD assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR models : Machine learning algorithms (e.g., Random Forest) correlate molecular descriptors (logP, polar surface area) with activity .
Q. What strategies mitigate instability of the benzo[d][1,3]dioxole moiety during in vitro assays?
- Methodological Answer :
- pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the dioxole ring .
- Light-sensitive storage : Protect from UV exposure to avoid photodegradation .
- Prodrug design : Mask the dioxole group with acetyl or PEGylated derivatives to enhance stability in aqueous media .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others highlight its therapeutic safety?
- Methodological Answer : Discrepancies may stem from:
- Dose-dependent effects : Cytotoxicity often emerges at >50 µM, while therapeutic activity occurs at lower concentrations (1–10 µM) .
- Cell-type specificity : Tumor cells (e.g., MCF-7) show higher susceptibility than non-cancerous lines (e.g., HEK293) due to overexpression of target proteins .
- Metabolic activation : Liver microsomal assays (e.g., using CYP3A4) can reveal prodrug activation pathways that reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
